molecular formula C8H6Cl2O2 B1295861 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone CAS No. 24483-75-8

2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone

Cat. No. B1295861
CAS RN: 24483-75-8
M. Wt: 205.03 g/mol
InChI Key: XHEIVUNKCGWDBD-UHFFFAOYSA-N
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Patent
US07888366B2

Procedure details

(Ref: J. Org. Chem. 1955; 20; 813-818) A solution of 2-chloro-1-(5-chloro-2-hydroxy-phenyl)-ethanone (5 g; 24.4 mmol) in ethanol was heated to reflux for 10 minutes and sodium acetate (2 g; 24.4 mmol) was added to the hot mixture. Mixture continued to reflux an additional 10 minutes, and reaction was stoppered and chilled to 0° C. for 20 minutes. Mixture was quenched with water and mixture extracted with ethyl acetate (3×75 mL). Combined organics was washed with brine and dried over MgSO4. Crude material was purfied by chromatography using 0-1% methanol/DCM to afford 5-chlorobenzofuran-3-one as a oily solid. (3.0 g; 75% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:6]=1[OH:12])=[O:4].C([O-])(=O)C.[Na+]>C(O)C>[Cl:11][C:9]1[CH:8]=[CH:7][C:6]2[O:12][CH2:2][C:3](=[O:4])[C:5]=2[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClCC(=O)C1=C(C=CC(=C1)Cl)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to reflux an additional 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
Mixture was quenched with water and mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×75 mL)
WASH
Type
WASH
Details
Combined organics was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C(CO2)=O)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.